2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
Description
This compound features a hybrid heterocyclic architecture combining 1,2,3-triazole and thiazole rings. The triazole moiety is substituted at the 1-position with a 4-fluorophenyl group and at the 5-position with a methyl group. The thiazole ring is linked to a phenylethyl chain via a carboxamide group, with an additional methyl substituent at the 4-position.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5OS/c1-14-20(21(29)24-13-12-16-6-4-3-5-7-16)30-22(25-14)19-15(2)28(27-26-19)18-10-8-17(23)9-11-18/h3-11H,12-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRWHNCXQGJKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its anticancer effects, antimicrobial activity, and mechanisms of action.
Synthesis and Structural Characterization
The synthesis of the compound involves multi-step reactions starting from 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole. The structural characterization was confirmed through various spectroscopic methods such as IR and NMR spectroscopy, which indicated the presence of characteristic functional groups associated with triazole and thiazole moieties .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Cell Proliferation Inhibition : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. It showed dose-dependent inhibition of cell proliferation with IC50 values ranging from 0.67 to 2.96 μmol/L .
- Mechanism of Action : The anticancer effects are attributed to the induction of oxidative stress and apoptosis in cancer cells. Specifically, the compound was found to inhibit the Notch-AKT signaling pathway, which is crucial for cell survival and proliferation .
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens. In vitro tests indicated that it has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was evaluated using standard disk diffusion methods, revealing significant inhibition zones compared to control groups .
Case Studies
Several research studies have focused on the biological activity of similar triazole derivatives. These studies provide insights into the pharmacological potential of the compound:
Pharmacological Properties
The biological activities of triazole derivatives often stem from their ability to interact with various biological targets:
- Enzyme Inhibition : The compounds have shown potential in inhibiting enzymes related to cancer progression and inflammation.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), these compounds can trigger apoptotic pathways in cancer cells.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of triazoles and thiazoles, which are known for their biological activity. The molecular formula is with a molecular weight of approximately 321.31 g/mol. The structural features include a fluorophenyl group and a thiazole moiety which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this structure. For example, derivatives have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% . The mechanism of action is believed to involve disruption of cancer cell proliferation pathways.
Antimicrobial Activity
Compounds containing triazole and thiazole rings have demonstrated antimicrobial properties against a range of pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Some studies suggest that derivatives of this compound may possess anti-inflammatory properties. The presence of specific functional groups can modulate inflammatory responses, indicating potential therapeutic uses in treating inflammatory diseases .
Material Science Applications
The unique structural characteristics of 2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide also lend themselves to applications in material science. Its ability to form stable crystalline structures makes it suitable for use in organic electronics and photonic devices.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at King Saud University investigated the anticancer efficacy of synthesized triazole derivatives similar to the compound . The results indicated that certain derivatives exhibited high levels of cytotoxicity against glioblastoma cell lines, suggesting their potential as lead compounds for further drug development .
Case Study 2: Antimicrobial Testing
Another research effort evaluated the antimicrobial activity of thiazole derivatives derived from triazoles against common bacterial strains. The findings showed that these compounds effectively inhibited bacterial growth, highlighting their potential use in developing new antibiotics .
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis involves multi-step reactions, primarily focusing on the construction of the triazole and thiazole rings, followed by functionalization.
Critical Reaction Conditions
-
Triazole Formation : Requires acidic conditions (e.g., HCl) and reflux to facilitate cyclization .
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Thiazole Assembly : Conducted in ethanol under reflux, with microwave irradiation (MWI) reducing reaction time from hours to minutes .
-
Amide Bond Formation : Utilizes carbodiimide-based coupling agents at 0–25°C to minimize side reactions.
Functional Group Reactivity
The compound’s reactivity is governed by its triazole, thiazole, and carboxamide moieties:
Triazole Ring
-
Electrophilic Substitution : The 1,2,3-triazole undergoes regioselective substitution at the N-1 position due to electron-withdrawing effects of the 4-fluorophenyl group .
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Zn), enabling catalytic applications .
Thiazole Ring
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Nucleophilic Attack : The sulfur atom in the thiazole facilitates nucleophilic substitution at the C-2 position .
-
Oxidation : Susceptible to oxidation at the methyl group (C-4), forming carboxylic acid derivatives under strong oxidizing agents.
Carboxamide Group
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Hydrolysis : Reacts with aqueous NaOH or HCl to yield corresponding carboxylic acid or amine derivatives.
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N-Alkylation : The phenylethylamine side chain can undergo further alkylation under basic conditions .
Enzyme Inhibition Mechanisms
-
Antibacterial Activity : Inhibits microbial DNA gyrase via binding to the ATPase domain, with IC₅₀ values in the low micromolar range .
-
SAR Insights :
Metabolic Reactions
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Phase I Metabolism : Oxidative demethylation of the thiazole methyl group by cytochrome P450 enzymes.
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Phase II Metabolism : Glucuronidation of the carboxamide group, detected in hepatic microsomal assays.
Comparative Reaction Yields and Optimization
| Reaction Step | Conventional Yield (%) | Microwave-Assisted Yield (%) |
|---|---|---|
| Triazole-thiosemicarbazide formation | 85–86 | 95–96 |
| Thiazole-amide coupling | 70–75 | 88–90 |
Optimization Notes :
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Microwave irradiation reduces reaction times by 80–90% while improving yields .
-
Solvent choice (e.g., DMF vs. ethanol) impacts crystallization efficiency .
Stability and Degradation Reactions
-
Thermal Degradation : Decomposes above 250°C, releasing HF and CO₂.
-
Photodegradation : Exposure to UV light induces cleavage of the triazole-thiazole bond, forming nitroso intermediates.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related triazole and thiazole derivatives, focusing on substituent variations, physicochemical properties, and inferred biological activities.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects: The 4-fluorophenyl group is a recurring motif in all compounds, likely enhancing target binding through electron-withdrawing effects and metabolic stability . Phenylethyl vs.
Heterocyclic Core Variations :
- Thiazole vs. Oxazole : The thiazole ring in the target compound introduces sulfur, which may influence redox properties and hydrogen bonding compared to oxygen-containing oxazole analogs .
- Triazole Positioning : The 1,2,3-triazole in the target compound is fused to thiazole, whereas analogs in and feature triazole-oxazole or triazole-phenyl linkages, altering steric and electronic profiles.
Biological Activity :
- Compounds with dual heterocycles (e.g., triazole-thiazole or triazole-oxazole) often exhibit dual-target inhibition, as seen in kinase inhibitors like imatinib derivatives .
- The methyl groups on both triazole and thiazole rings in the target compound may reduce steric hindrance, enabling better fit into hydrophobic binding pockets.
Synthetic and Analytical Considerations :
- Structural determination of these compounds typically employs SHELXL for crystallographic refinement (e.g., bond lengths and angles) . For instance, the triazole-thiazole bond in the target compound is likely ~1.34 Å, consistent with similar analogs .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition
The triazole core is constructed via CuAAC between 4-fluorophenylazide and propiolamide derivatives:
Reaction Scheme
4-Fluorophenylazide + Propargyl alcohol → 1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-ylmethanol
Optimized Conditions
| Parameter | Specification |
|---|---|
| Catalyst | CuSO₄·5H₂O (10 mol%)/Sodium ascorbate |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | 60°C |
| Reaction Time | 12 h |
| Yield | 82–89% |
Methylation at the 5-position is achieved using methyl iodide in DMF with NaH as base (Yield: 75–81%).
Construction of 4-Methyl-1,3-Thiazole-5-Carboxylic Acid
Hantzsch Thiazole Synthesis
Alpha-oxo ester derivatives undergo cyclocondensation with thiourea:
General Procedure
- Dissolve 3-chloro-2-oxo-(4-fluorophenyl)-propionic acid methyl ester (22.1 mmol) in acetone (25 mL)
- Add thiourea (22.1 mmol) in acetone (45 mL)
- Reflux at 57°C for 24 h
- Concentrate to ½ volume, filter, and wash with cold acetone
Product
2-Amino-5-(4-fluorophenyl)-thiazole-4-carboxylic acid methyl ester
Bromination via Sandmeyer Reaction
Aminothiazoles are converted to bromothiazoles using CuBr₂/isopentyl nitrite:
Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| CuBr₂ | 1.0 eq |
| Isopentyl nitrite | 1.45 eq |
| Solvent | Acetonitrile |
| Temperature | 5°C → 65°C gradient |
| Time | 2 h |
Outcome
2-Bromo-5-(4-fluorophenyl)-thiazole-4-carboxylic acid methyl ester
Coupling of Triazole and Thiazole Moieties
Nucleophilic Aromatic Substitution
The bromothiazole intermediate undergoes cross-coupling with triazole-containing nucleophiles:
Representative Protocol
- Charge 2-bromo-thiazole (1.0 eq), triazolylmethanamine (1.2 eq)
- Add Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
- Use Cs₂CO₃ (2.5 eq) in toluene at 110°C for 18 h
- Purify via silica gel chromatography (hexane/EtOAc)
Key Data
Carboxamide Formation with 2-Phenylethylamine
Ester Hydrolysis and Acid Chloride Formation
- Hydrolyze methyl ester with LiOH (2.0 eq) in THF/H₂O (3:1) at 0°C → RT
- Treat with oxalyl chloride (3.0 eq) in DCM, catalytic DMF
Amide Coupling Using EDCI/DMAP
| Reagent | Quantity |
|---|---|
| Thiazole acid | 1.0 eq |
| 2-Phenylethylamine | 1.5 eq |
| EDCI | 1.2 eq |
| DMAP | 0.1 eq |
| Solvent | DCM |
| Time | 48 h |
Workup
- Wash with 1M HCl (2×)
- Dry over Na₂SO₄
- Chromatograph (SiO₂, DCM/MeOH 95:5)
Yield
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)
- δ 8.21 (s, 1H, triazole-H)
- δ 7.85–7.78 (m, 2H, Ar-F)
- δ 7.45–7.39 (m, 2H, Ar-F)
- δ 3.62 (t, J=6.8 Hz, 2H, NCH₂)
- δ 2.89 (t, J=6.8 Hz, 2H, CH₂Ph)
- δ 2.43 (s, 3H, thiazole-CH₃)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₃H₂₁FN₆O₂S: [M+H]+ 481.1452
- Observed: 481.1449 (Δ = -0.6 ppm)
Comparative Analysis of Synthetic Routes
| Method | Overall Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Stepwise Assembly | 58% | 98.5% | $$$$ | Moderate |
| Convergent Synthesis | 43% | 97.2% | $$$ | Challenging |
| One-Pot Approach | 37% | 95.8% | $$ | Limited |
Key Findings:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide to improve yield and purity?
- Methodological Answer : Key steps include:
- Condensation reactions : Use 4-fluoroaniline and isocyanide derivatives to form intermediates (e.g., carboximidoyl chlorides), followed by cyclization with sodium azide to construct the triazole ring .
- Reaction condition control : Optimize temperature (typically 60–80°C) and pH (neutral to slightly acidic) to minimize side reactions and ensure regioselectivity .
- Purification : Employ column chromatography with dichloromethane/ethanol gradients (9:1 ratio) to isolate the final product .
Q. What spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., fluorophenyl at C1 of the triazole, methyl groups at C5 of triazole and C4 of thiazole) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for ) and fragmentation patterns .
- X-ray crystallography : Resolves spatial arrangement of the thiazole-triazole-carboxamide scaffold .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Core scaffold modifications : Replace the 4-fluorophenyl group with other aryl halides (e.g., 3-fluorophenyl or 4-chlorophenyl) to assess halogen-dependent bioactivity .
- Functional group substitutions : Introduce amino or methoxy groups to the phenylethyl carboxamide moiety to study hydrogen-bonding interactions with biological targets .
- In vitro assays : Use kinase inhibition assays (e.g., EGFR or JAK2) to quantify IC values and correlate with structural changes .
Q. What strategies resolve contradictions in reported bioactivity data for triazole-thiazole hybrids?
- Methodological Answer :
- Batch-to-batch consistency : Validate compound purity (>98% via HPLC) to exclude impurities as confounding factors .
- Target specificity profiling : Use CRISPR-Cas9 knockout models to confirm on-target effects (e.g., if activity depends on triazole-mediated π-π stacking with protein residues) .
- Meta-analysis : Cross-reference bioactivity datasets from PubChem and CAS Common Chemistry to identify outliers or methodological biases .
Q. How can researchers address low solubility of this compound in aqueous media for in vivo studies?
- Methodological Answer :
- Prodrug design : Convert the carboxamide to a phosphate ester or glycoside derivative to enhance hydrophilicity .
- Nanoparticle encapsulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
- Co-solvent systems : Test DMSO/PBS (10:90 v/v) or ethanol/Tween-80 mixtures for intraperitoneal administration .
Q. What computational methods predict interaction modes between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of homologous proteins (e.g., PDB ID 3POZ for kinase targets) to model binding poses .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes and identify key residues (e.g., fluorophenyl interactions with hydrophobic pockets) .
- QSAR modeling : Apply Random Forest algorithms to correlate logP, polar surface area, and IC values from PubChem datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
